![molecular formula C10H16N4O2 B576360 tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-79-1](/img/structure/B576360.png)
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)N1CC2=NN=CN2CC1 . Its empirical formula is C10H16N4O2 and it has a molecular weight of 224.26 . Chemical Reactions Analysis
The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula isC10H16N4O2 and it has a molecular weight of 224.26 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazole-containing hybrids, including structures related to tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, exhibit potent antibacterial activity against Staphylococcus aureus. These compounds, serving as bioisosteres of amides, esters, and carboxylic acids, have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein. The broad-spectrum antibacterial efficacy of these hybrids is highlighted by their ability to target drug-resistant strains, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).
High Energy Density Materials (HEDM)
The application of high-nitrogen azine energetic materials, which include pyrazine derivatives, has been a focal point in the energy materials sector. These compounds are crucial for their roles in improving the burning rate and reducing the signature in propellants, enhancing the detonation performance in mixed explosives, and increasing gas content in gas generators. The versatility of these azine energetic compounds underscores their broad application prospects in the field of energetic materials (Yongjin & Shuhong, 2019).
Synthetic Methodologies
Research on the synthesis of polyfunctional heteroaromatics has led to the discovery of new rearrangements and the revision of previously assigned structures for several molecules. This includes the exploration of reactions involving arylhydrazonals, enamines, and carbonyl compounds, highlighting the synthetic versatility and potential of triazole-containing compounds in the development of novel functionalized heteroaromatic compounds (Moustafa et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLFQQWHATAHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674303 |
Source


|
| Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
CAS RN |
723286-79-1 |
Source


|
| Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

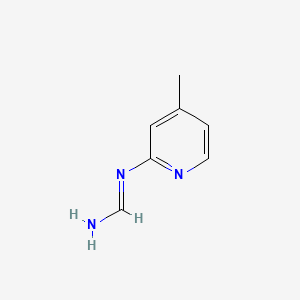
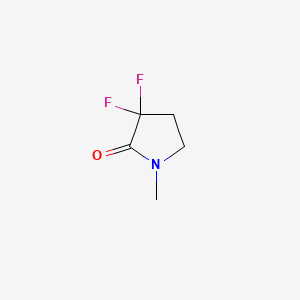
![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)
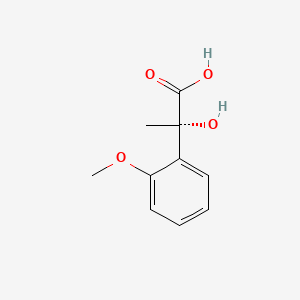
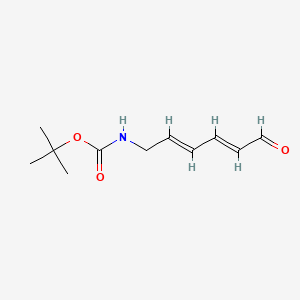
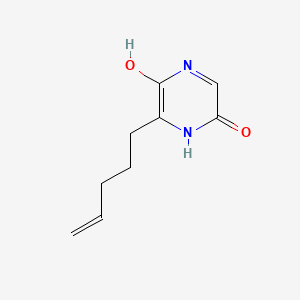
![Carbamic acid, [(1R,5R)-5-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/no-structure.png)
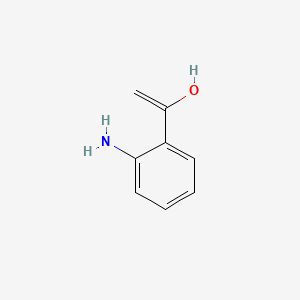
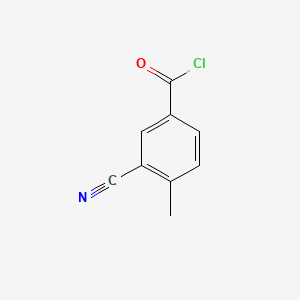
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)
